molecular formula CH2O3Zn B1218789 ZINC carbonate CAS No. 3486-35-9

ZINC carbonate

Cat. No. B1218789
Key on ui cas rn: 3486-35-9
M. Wt: 127.4 g/mol
InChI Key: ONIOAEVPMYCHKX-UHFFFAOYSA-N
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Patent
US04740363

Procedure details

An aqueous solution of sodium picolinate was prepared from 12.3 grams (100 mmol) of picolinic acid, about 4 grams of sodium hydroxide, and 50 ml of water while adjusting the solution to pH 7.2 with an amount of NaOH. With stirring, 2.84 grams (25 mmol of Zn2+) of basic zinc carbonate, 3Zn(OH)2.2ZnCO3.H2O was added to the solution. The resulting mixture indicated pH 13.8.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3Zn(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
zinc carbonate
Quantity
2.84 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
sodium picolinate

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].[OH-].[Na+:11]>C(=O)([O-])[O-].[Zn+2].O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8].[Na+:11] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
3Zn(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
zinc carbonate
Quantity
2.84 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Zn+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
sodium picolinate
Type
product
Smiles
N1=C(C=CC=C1)C(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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